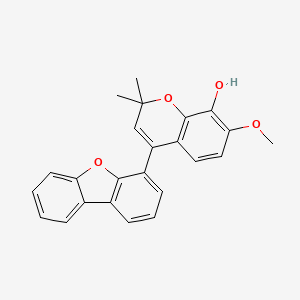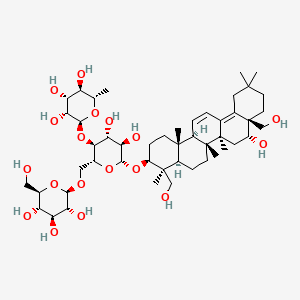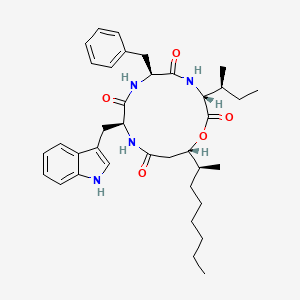
Beauverolide Ka
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beauverolide Ka is a cyclotetradepsipeptide derived from the fungus Beauveria bassiana. This compound has garnered attention due to its ability to enhance glucose absorption in rat L6 myoblasts and exhibit protective effects on HEI-OC1 cells . This compound is known for its dose-dependent activities in both L6 myoblasts and myotubes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Beauverolide Ka is produced by the fungus Beauveria bassiana. The biosynthesis involves a conserved biosynthetic gene cluster containing four genes responsible for the production of 3-hydroxy fatty acids with chain length variations . The production of beauverolides, including this compound, involves the use of polyketide synthase for the production of these fatty acids .
Industrial Production Methods
Industrial production of this compound typically involves the cultivation of Beauveria bassiana under controlled conditions. The fungus is grown in a suitable medium, and the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Análisis De Reacciones Químicas
Types of Reactions
Beauverolide Ka undergoes various chemical reactions, including oxidation and reduction. The compound’s structure allows it to participate in these reactions, leading to the formation of different analogs .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents. The specific conditions for these reactions depend on the desired products and the nature of the starting materials .
Major Products Formed
The major products formed from the reactions involving this compound include various analogs of beauverolides. These analogs are produced by closely related fungi and exhibit structural diversity .
Aplicaciones Científicas De Investigación
Beauverolide Ka has several scientific research applications:
Mecanismo De Acción
Beauverolide Ka exerts its effects by stimulating glucose uptake in cultured rat L6 myoblasts at a concentration of 50 μM . It also exhibits protective effects on HEI-OC1 cells at 10 μM and shows dose-dependent activity in both L6 myoblasts and myotubes . The compound’s mechanism of action involves the activation of specific molecular targets and pathways that enhance glucose absorption and protect cells from damage .
Comparación Con Compuestos Similares
Similar compounds include Beauverolide Ba, Beauverolide Ca, and Beauverolide La . These compounds are produced by closely related fungi and exhibit structural diversity. Beauverolide Ka is unique due to its specific structure and the presence of 3-hydroxy fatty acids with chain length variations .
List of Similar Compounds
- Beauverolide Ba
- Beauverolide Ca
- Beauverolide La
These compounds share similar biosynthetic pathways but differ in their specific structures and biological activities .
Propiedades
Fórmula molecular |
C37H50N4O5 |
|---|---|
Peso molecular |
630.8 g/mol |
Nombre IUPAC |
(3R,6S,9S,13S)-6-benzyl-3-[(2S)-butan-2-yl]-9-(1H-indol-3-ylmethyl)-13-[(2S)-octan-2-yl]-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C37H50N4O5/c1-5-7-8-10-15-25(4)32-22-33(42)39-31(21-27-23-38-29-19-14-13-18-28(27)29)35(43)40-30(20-26-16-11-9-12-17-26)36(44)41-34(24(3)6-2)37(45)46-32/h9,11-14,16-19,23-25,30-32,34,38H,5-8,10,15,20-22H2,1-4H3,(H,39,42)(H,40,43)(H,41,44)/t24-,25-,30-,31-,32-,34+/m0/s1 |
Clave InChI |
WCSIGBXTLAHHJM-YSEQWEHISA-N |
SMILES isomérico |
CCCCCC[C@H](C)[C@@H]1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
SMILES canónico |
CCCCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


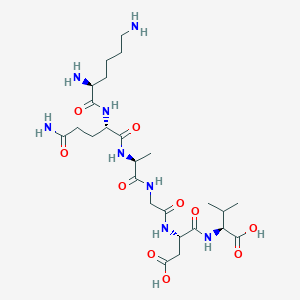
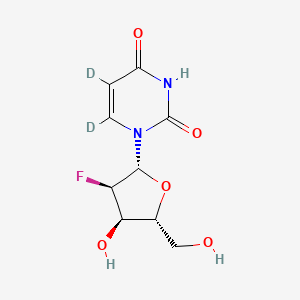
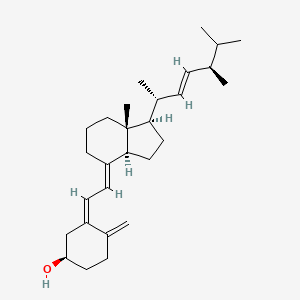
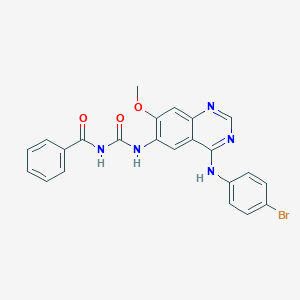
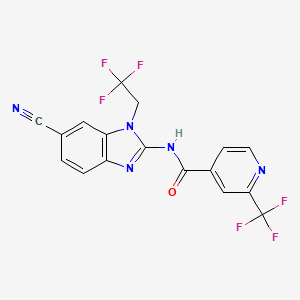
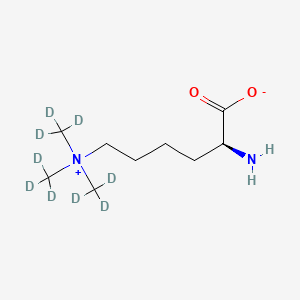
![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)
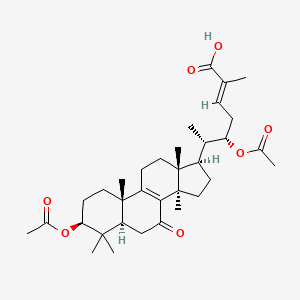
![(2S)-2-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B15139084.png)
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)


